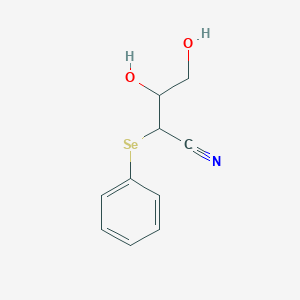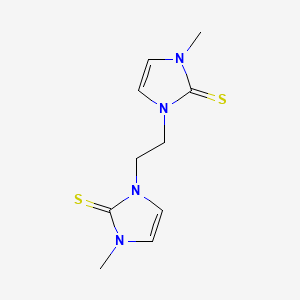
1,1'-(Ethane-1,2-diyl)bis(3-methyl-1,3-dihydro-2H-imidazole-2-thione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Ethane-1,2-diyl)bis(3-methyl-1,3-dihydro-2H-imidazole-2-thione) is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(3-methyl-1,3-dihydro-2H-imidazole-2-thione) typically involves the reaction of 1-ethylimidazole with 1,2-dibromoethane. The process begins by dissolving 1-ethylimidazole in methylbenzene, followed by the addition of 1,2-dibromoethane under stirring. The mixture is first reacted at 60°C for 10 minutes and then heated to 110°C for 8 hours. After the reaction is complete, a white solid is produced upon slow cooling. The resulting suspension is filtered, crushed, and washed with ethyl acetate and diethyl ether multiple times. The intermediate product is then dried in vacuo .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Ethane-1,2-diyl)bis(3-methyl-1,3-dihydro-2H-imidazole-2-thione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,1’-(Ethane-1,2-diyl)bis(3-methyl-1,3-dihydro-2H-imidazole-2-thione) has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(3-methyl-1,3-dihydro-2H-imidazole-2-thione) involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its imidazole rings can interact with biological macromolecules, potentially inhibiting the activity of enzymes or disrupting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(3-ethyl-1H-imidazol-3-ium)bis(hexafluorido phosphate): Similar in structure but with different substituents, leading to variations in chemical properties and applications.
1,1’-(Ethane-1,2-diylbis(oxy))bis(3-methylbenzene):
Uniqueness
1,1’-(Ethane-1,2-diyl)bis(3-methyl-1,3-dihydro-2H-imidazole-2-thione) is unique due to its specific combination of imidazole rings and thione groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
142921-66-2 |
|---|---|
Fórmula molecular |
C10H14N4S2 |
Peso molecular |
254.4 g/mol |
Nombre IUPAC |
1-methyl-3-[2-(3-methyl-2-sulfanylideneimidazol-1-yl)ethyl]imidazole-2-thione |
InChI |
InChI=1S/C10H14N4S2/c1-11-3-5-13(9(11)15)7-8-14-6-4-12(2)10(14)16/h3-6H,7-8H2,1-2H3 |
Clave InChI |
YQPUYPGGOAJZHB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN(C1=S)CCN2C=CN(C2=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


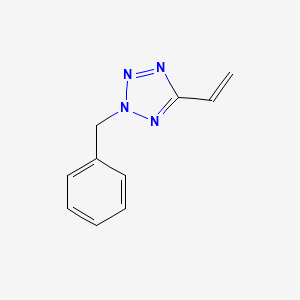
![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B12548588.png)
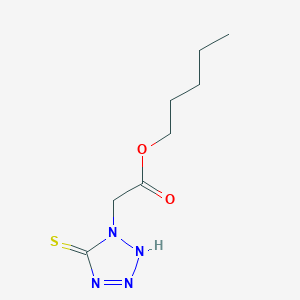

![1-Methyl-2-{[(trimethylsilyl)methyl]sulfanyl}-1H-imidazole](/img/structure/B12548615.png)
![acetic acid;[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B12548618.png)
![N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzamide](/img/structure/B12548619.png)
![Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)-](/img/structure/B12548622.png)

![2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine](/img/structure/B12548632.png)
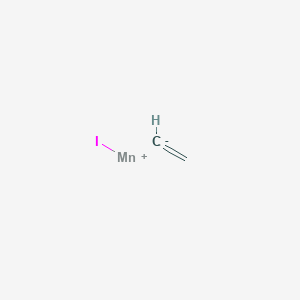
![1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12548644.png)
